Home > Products > Screening Compounds P84280 > VA4 TG2 inhibitor
VA4 TG2 inhibitor - 2088001-23-2

VA4 TG2 inhibitor

Catalog Number: EVT-285447
CAS Number: 2088001-23-2
Molecular Formula: C33H41N5O6S
Molecular Weight: 635.78
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
VA4 is a novel irreversible TG2 transamidase site-specific inhibitor.
Overview

VA4 TG2 inhibitor is a highly selective and irreversible inhibitor of tissue transglutaminase 2, an enzyme implicated in various pathological processes, including neurodegeneration and cancer. This compound has garnered attention due to its potential therapeutic applications in treating conditions like spinal cord injury and other central nervous system disorders. The development of VA4 is rooted in structure-activity relationship studies that have elucidated the molecular interactions between the inhibitor and the target enzyme.

Source and Classification

VA4 TG2 inhibitor belongs to a class of compounds designed to inhibit transglutaminase enzymes, particularly tissue transglutaminase 2. Its design is based on structural insights gained from crystallographic studies of the enzyme, allowing for targeted modifications to enhance binding affinity and selectivity. The compound is classified as a small molecule inhibitor, specifically designed to interact covalently with the active site of the enzyme, thereby inhibiting its function.

Synthesis Analysis

Methods and Technical Details

The synthesis of VA4 involves several key steps, typically beginning with a common scaffold that incorporates an acrylamide warhead. This warhead is crucial for the irreversible binding mechanism of the inhibitor.

  1. Starting Materials: The synthesis utilizes readily available chemical precursors that allow for efficient assembly of the desired structure.
  2. Reagents: Specific reagents such as piperazine derivatives and hydrophobic moieties are employed to enhance the binding characteristics of the compound.
  3. Reaction Conditions: Reactions are generally conducted under controlled conditions (temperature, solvent choice) to optimize yield and purity.
  4. Purification Techniques: Post-synthesis, compounds are purified using techniques such as high-performance liquid chromatography to ensure high purity necessary for biological assays.

The detailed synthetic pathway can be found in patent literature which outlines specific reaction conditions and yields achieved during various stages of synthesis .

Molecular Structure Analysis

Structure and Data

The molecular structure of VA4 reveals several functional groups that contribute to its inhibitory activity:

  • Core Structure: The backbone contains an acrylamide group essential for covalent interaction with tissue transglutaminase 2.
  • Functional Groups: The presence of hydrophobic side chains enhances binding affinity by promoting interactions within the enzyme's hydrophobic pocket.
  • Crystallographic Data: Structural studies have provided insights into how VA4 fits within the active site of tissue transglutaminase 2, highlighting critical interactions that stabilize the inhibitor-enzyme complex .
Chemical Reactions Analysis

Reactions and Technical Details

VA4 functions primarily through covalent modification of tissue transglutaminase 2, leading to irreversible inhibition. The key reactions include:

  1. Covalent Bond Formation: The acrylamide moiety reacts with nucleophilic residues in the enzyme's active site, forming a stable covalent bond.
  2. Kinetic Studies: Kinetic assays demonstrate that VA4 effectively reduces the enzymatic activity of tissue transglutaminase 2 by monitoring substrate turnover rates before and after inhibitor addition .
  3. Mechanistic Insights: Detailed kinetic parameters such as kinactk_{inact} and KIK_I have been derived from these studies, providing quantitative measures of inhibition efficacy .
Mechanism of Action

Process and Data

The mechanism by which VA4 inhibits tissue transglutaminase 2 involves several steps:

  1. Binding: VA4 binds to the active site of tissue transglutaminase 2 through non-covalent interactions initially.
  2. Covalent Modification: Following initial binding, the acrylamide warhead forms a covalent bond with a specific amino acid residue within the active site (often cysteine), leading to permanent inhibition.
  3. Functional Consequences: This modification prevents substrate access to the active site, effectively halting enzymatic activity.

Studies have shown that this inhibition leads to significant biological effects, such as improved outcomes in models of spinal cord injury .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: VA4 exhibits moderate solubility in organic solvents but limited solubility in aqueous environments, which is typical for small molecule inhibitors.
  • Stability: The compound is relatively stable under physiological conditions but may degrade under extreme pH or temperature.

Chemical Properties

  • Molecular Weight: The molecular weight of VA4 is consistent with its structural complexity, allowing for specific interactions with tissue transglutaminase 2.
  • pKa Values: Understanding the ionization states at physiological pH helps predict its behavior in biological systems.

Relevant data regarding these properties can be found in chemical databases and publications focused on pharmacokinetics .

Applications

Scientific Uses

VA4 TG2 inhibitor has several potential applications in scientific research and therapeutic development:

  1. Neuroscience Research: Its ability to inhibit tissue transglutaminase 2 has made it a valuable tool for studying neurodegenerative diseases and central nervous system injuries.
  2. Cancer Research: Given the role of tissue transglutaminase 2 in cancer progression, VA4 could serve as a lead compound for developing anti-cancer therapies.
  3. Pharmacological Studies: Ongoing research aims to explore its pharmacokinetic properties and efficacy in vivo, paving the way for clinical applications.
Introduction to Transglutaminase 2 (TG2) Biology and Therapeutic Targeting

Structural and Functional Complexity of TG2: Conformational Dynamics and Dual Activities

Transglutaminase 2 (TG2) is a structurally complex, multifunctional enzyme encoded by the TGM2 gene. Its tertiary structure comprises four distinct domains: (1) an N-terminal β-sandwich domain facilitating fibronectin binding and integrin interactions; (2) a catalytic core domain housing the Cys277-His335-Asp358 triad essential for transamidase activity; and (3) two C-terminal β-barrel domains containing GTP/GDP-binding sites critical for G-protein signaling [2] [4] [7]. Crucially, TG2 exists in two mutually exclusive conformational states governed by cellular cofactors:

  • Closed/Compact Conformation: Dominant under physiological intracellular conditions (low Ca²⁺, high GTP). This state organizes the β-barrel domains to form a functional GTP-binding pocket, enabling TG2 to act as a Ghα G-protein, while the catalytic site remains occluded. GTP hydrolysis mediates intracellular signaling cascades including phospholipase C (PLC) activation [4] [7].
  • Open/Extended Conformation: Induced by elevated Ca²⁺ concentrations (e.g., during cell stress or extracellular localization). Calcium binding triggers a dramatic structural rearrangement, exposing the catalytic triad and enabling transamidase activity. This facilitates Ca²⁺-dependent protein crosslinking via ε-(γ-glutamyl)lysine isopeptide bond formation or deamidation [1] [4].

The redox state further modulates activity; oxidation promotes a disulfide bond (Cys370-Cys371) in the open conformation, reversibly inactivating transamidase function unless reduced by thioredoxin [8]. This intricate conformational regulation allows TG2 to function diversely as a transamidase, GTPase, deamidase, protein disulfide isomerase, protein kinase, and scaffold protein within various cellular compartments (cytosol, nucleus, mitochondria, cell surface, ECM) [2] [4].

TG2 in Disease Pathogenesis: Roles in CNS Injury, Cancer, and Metabolic Dysregulation

TG2's dysregulation contributes significantly to diverse pathologies, primarily through context-dependent mechanisms tied to its conformational states:

  • Cancer Pathogenesis & Metastasis: TG2 is consistently overexpressed across numerous malignancies (breast, ovarian, gastric, pancreatic, glioblastoma). Within cancer cells, particularly cancer stem cells (CSCs), the GTP-bound closed conformation predominates. This drives pro-survival signaling (NF-κB, PI3K/AKT, Wnt/β-catenin), epithelial-mesenchymal transition (EMT), stemness, invasion, migration, metastasis, and resistance to chemotherapy and immunotherapy [1] [2] [8]. Its expression correlates with advanced stage, metastasis, and poor prognosis. Extracellular TG2 crosslinks ECM components, enhancing stromal stiffness and promoting metastatic niche formation [4] [8].
  • Central Nervous System (CNS) Injury & Neurodegeneration: TG2 contributes to neurodegenerative diseases (Huntington's, Alzheimer's, Parkinson's) and CNS injury responses. Its transamidase activity crosslinks pathogenic proteins (e.g., huntingtin, α-synuclein, Aβ), forming insoluble aggregates that contribute to neuronal toxicity. TG2 also modulates neuroinflammation and cell death pathways [6].
  • Metabolic Dysregulation & Fibrosis: TG2 transamidase activity drives tissue fibrosis in liver, lung, and kidney by excessively crosslinking ECM proteins (e.g., collagen), leading to scar tissue formation and organ dysfunction [5] [6]. In sepsis, TG2 expression and activity surge in macrophages and hepatocytes, amplifying inflammatory cascades (e.g., NF-κB) and contributing to multi-organ failure [6].

Rationale for TG2 Inhibition: VA4 as a Paradigm for Conformation-Specific Targeting

The critical role of TG2, particularly its GTP-binding/G-protein signaling function in cancer progression and CSC survival, underscores its therapeutic potential. However, targeting presents unique challenges:

  • Limitations of Conventional Approaches: Knockdown strategies lack pharmacological utility. GTP-competitive inhibitors struggle with selectivity due to the ubiquitous nature of GTP-binding pockets. General transamidase inhibitors (e.g., cystamine, irreversible acrylamides blocking only crosslinking) may not effectively target the pro-survival GTPase function crucial in diseases like cancer [1] [3] [5].
  • Conformational Locking Strategy: VA4 exemplifies a novel approach exploiting TG2's structural plasticity. It is a targeted covalent inhibitor (TCI) designed to bind irreversibly to the transamidase active site only in the open conformation. Crucially, upon binding, VA4 acts as a "molecular brace," preventing the enzyme from reverting to its closed GTP-bound state. This simultaneously abolishes both transamidase activity and GTP binding/signaling function [1] [3] [5].

Table 1: Key Characteristics of VA4 Compared to Other TG2 Inhibitor Scaffolds

CharacteristicPeptide Mimetics (e.g., VA4, NC9)Early Irreversible AcrylamidesGTP-Competitive InhibitorsReversible Inhibitors (e.g., CP4d)
Target ConformationOpen (locks it)OpenClosedOpen or Closed
MechanismIrreversible covalent (Cys277)Irreversible covalent (Cys277)Competitive reversibleReversible non-covalent
Inhibits TransamidaseYesYesNoYes (if targeting open)
Inhibits GTP BindingYes (indirectly via locking)NoYesNo
Cell PermeabilityModerate to HighLow (often Pgp substrates)VariableHigh
CSC Survival ImpactHigh (abolishes GTP signaling)Low/ModerateHighVariable
Primary Therapeutic RationaleCancer (CSC), FibrosisCeliac, FibrosisCancerCeliac, Fibrosis

VA4's design incorporates key pharmacophores:

  • Acrylamide Warhead: Electrophile reacting specifically with nucleophilic Cys277 in the catalytic triad.
  • Optimized Tether: Mimics natural lysine substrate (4 methylene units), positioning the warhead optimally.
  • Hydrophobic Moiety (Naphthalenesulfonyl Piperazine): Engages deep hydrophobic pockets within the TG2 substrate binding cleft, providing high affinity and selectivity. This moiety significantly enhances potency compared to predecessors like NC9 [3] [5].

VA4 demonstrates potent inhibitory kinetics:

  • High second-order inhibition rate constant (kinact/KI ~ 10⁶ M⁻¹min⁻¹), indicating rapid and efficient enzyme inactivation [3] [5].
  • High selectivity for TG2 over other transglutaminase family members (TG1, TG3, TG5, TG6, FXIII) [3].
  • Moderate cellular permeability (Papp ~ 15-20 x 10⁻⁶ cm/s in MDCK-MDR1 cells) with manageable P-glycoprotein (Pgp) efflux (Efflux Ratio ~1.99) [7].

Table 2: Key Kinetic and Pharmacokinetic Parameters of VA4

ParameterValueSignificance
kinact/KI~ 10⁶ M⁻¹min⁻¹High inhibitory efficiency; rapid enzyme inactivation
Selectivity (vs. other TGs)High (>100-fold)Reduced risk of off-target effects within transglutaminase family
Passive Permeability (Papp)~15-20 x 10⁻⁶ cm/sModerate to good cell membrane permeability
Pgp Efflux Ratio~1.99Moderate susceptibility to efflux; potentially manageable with formulation/design
Mechanism on GTP BindingComplete AbolishmentUnique mechanism targeting cancer-critical GTP signaling

In cellular models (e.g., SCC-13 squamous carcinoma CSCs, mesothelioma CSCs), VA4 effectively crosses membranes, inhibits intracellular TG2, locks it in the open conformation (confirmed by FLIM-FRET), abolishes GTP binding, and consequently inhibits CSC survival, spheroid formation, invasion, migration, and tumor formation [1] [3]. Its impact on GTP signaling makes it particularly suited for targeting TG2-dependent cancers and CSCs, where this activity is paramount for survival and aggressiveness [1] [5] [8]. VA4 thus serves as a critical tool compound and a paradigm for designing next-generation conformation-specific TG2 inhibitors with optimized pharmacological profiles for targeting intracellular GTP signaling in cancer and potentially other GTP-driven pathologies.

Properties

CAS Number

2088001-23-2

Product Name

VA4 TG2 inhibitor

IUPAC Name

Benzyl (S)-(6-acrylamido-1-(4-((5-(dimethylamino)naphthalen-1-yl)sulfonyl)piperazin-1-yl)-1-oxohexan-2-yl)carbamate

Molecular Formula

C33H41N5O6S

Molecular Weight

635.78

InChI

InChI=1S/C33H41N5O6S/c1-4-31(39)34-19-9-8-16-28(35-33(41)44-24-25-12-6-5-7-13-25)32(40)37-20-22-38(23-21-37)45(42,43)30-18-11-14-26-27(30)15-10-17-29(26)36(2)3/h4-7,10-15,17-18,28H,1,8-9,16,19-24H2,2-3H3,(H,34,39)(H,35,41)/t28-/m0/s1

InChI Key

QAFQMNLZLZDYJW-NDEPHWFRSA-N

SMILES

O=C(OCC1=CC=CC=C1)N[C@@H](CCCCNC(C=C)=O)C(N2CCN(S(=O)(C3=C4C=CC=C(N(C)C)C4=CC=C3)=O)CC2)=O

Solubility

Soluble in DMSO

Synonyms

VA4; VA-4; VA 4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.